![molecular formula C12H15F3N2O B1310382 N-[4-(三氟甲氧基)苯基]哌啶-4-胺 CAS No. 681482-48-4](/img/structure/B1310382.png)

N-[4-(三氟甲氧基)苯基]哌啶-4-胺

描述

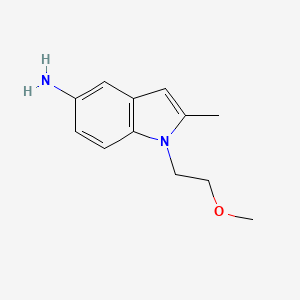

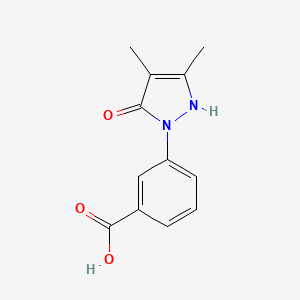

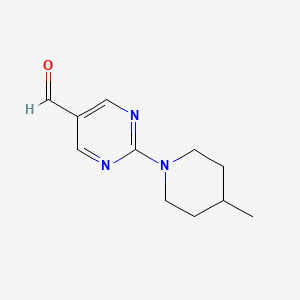

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is a biochemical used for proteomics research . It has a molecular formula of C12H15F3N2O and a molecular weight of 260.26 .

Molecular Structure Analysis

The molecular structure of “N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is based on its molecular formula, C12H15F3N2O. It contains a piperidine ring, which is a heterocyclic amine, and a phenyl ring with a trifluoromethoxy group attached .科学研究应用

Proteomics Research

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in complex biological systems.

Organic Building Block

This compound is an organic building block . Organic building blocks are often used in the synthesis of complex organic compounds. They can be used to construct larger molecules in a predictable and controllable manner.

Synthesis of Pyrazole-containing Bisphosphonate Esters

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” may be used in the synthesis of pyrazole-containing bisphosphonate esters . Bisphosphonates are a class of drugs that prevent the loss of bone density. They are used to treat osteoporosis and similar diseases.

Anodic Layers Preparation

The compound is used in the preparation of anodic layers . Anodic layers are protective or decorative oxide layers created on metal surfaces through an electrolytic process. These layers can enhance the corrosion resistance, wear resistance, and appearance of the metal.

Combination with S1P Receptor Modulator

There is a patent mentioning the combination of a derivative of this compound with a S1P receptor modulator . S1P receptors are a group of G protein-coupled receptors that are involved in a variety of cellular processes, including cell proliferation, survival, migration, and adhesion.

属性

IUPAC Name |

N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16-17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSADOPHGOBYIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)